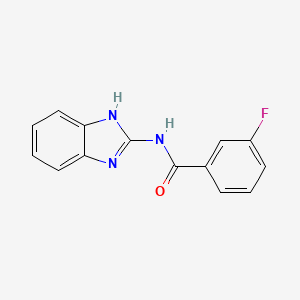

N-(1H-benzimidazol-2-yl)-3-fluorobenzamide

CAS No.: 70345-67-4

Cat. No.: VC14944715

Molecular Formula: C14H10FN3O

Molecular Weight: 255.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70345-67-4 |

|---|---|

| Molecular Formula | C14H10FN3O |

| Molecular Weight | 255.25 g/mol |

| IUPAC Name | N-(1H-benzimidazol-2-yl)-3-fluorobenzamide |

| Standard InChI | InChI=1S/C14H10FN3O/c15-10-5-3-4-9(8-10)13(19)18-14-16-11-6-1-2-7-12(11)17-14/h1-8H,(H2,16,17,18,19) |

| Standard InChI Key | MTFZKSMAVQQVOZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(1H-Benzimidazol-2-yl)-3-fluorobenzamide consists of a benzimidazole ring system fused to a fluorobenzamide group. The benzimidazole core (C7H6N2) is a bicyclic structure comprising a benzene ring fused to an imidazole, while the 3-fluorobenzamide moiety (C7H4FNO) introduces a fluorine atom at the meta position of the benzamide. The IUPAC name is N-(1H-benzimidazol-2-yl)-3-fluorobenzamide, with the molecular formula C14H10FN3O and a calculated molecular weight of 255.25 g/mol .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H10FN3O |

| Molecular Weight | 255.25 g/mol |

| IUPAC Name | N-(1H-benzimidazol-2-yl)-3-fluorobenzamide |

| SMILES | FC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2 |

| Topological Polar Surface Area | 83.3 Ų |

The fluorine atom enhances electronegativity and bioavailability, while the benzimidazole core facilitates π-π stacking interactions with biological targets .

Spectroscopic Characterization

While experimental spectral data for this specific compound are unavailable, related benzimidazole derivatives exhibit characteristic IR and NMR profiles:

-

IR Spectroscopy: Stretching vibrations for C=N (1600–1620 cm⁻¹), N–H (3370–3160 cm⁻¹), and C–F (1250–1100 cm⁻¹) .

-

¹H-NMR: Protons on the benzimidazole ring resonate at δ 6.9–7.3 ppm (multiplet), while the fluorobenzamide aromatic protons appear at δ 7.4–8.0 ppm .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(1H-benzimidazol-2-yl)-3-fluorobenzamide typically involves a multi-step approach:

-

Benzimidazole Core Formation:

-

Functionalization:

Table 2: Example Synthetic Pathway

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | o-Phenylenediamine, CS₂, KOH, EtOH | 1H-Benzimidazole-2-thiol |

| 2 | HNO₃ oxidation | 1H-Benzimidazole-2-sulfonic acid |

| 3 | Hydrazine hydrate, reflux | 1H-Benzimidazole-2-hydrazine |

| 4 | 3-Fluorobenzaldehyde, ethanol | Target compound |

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are commonly employed. Yields for analogous compounds range from 60–85%, depending on reaction conditions .

Pharmacological Activities

Antimicrobial Activity

Benzimidazole derivatives exhibit potent antimicrobial effects by inhibiting microbial tubulin polymerization or DNA gyrase. For example, compounds with structural similarity to N-(1H-benzimidazol-2-yl)-3-fluorobenzamide show IC₅₀ values of 2.5–12.8 μM against Staphylococcus aureus and Escherichia coli. The fluorine atom enhances membrane permeability, contributing to improved efficacy .

Table 3: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| N-(Benzimidazol-2-yl)-3-fluorobenzamide (Analog) | MCF-7 | 10.2 | Tubulin inhibition |

| Flubendazole | HeLa | 0.15 | Microtubule disruption |

Antiparasitic Effects

Hydrazone-functionalized benzimidazoles demonstrate 100% lethality against Trichinella spiralis larvae at 50 μg/mL, attributed to tubulin binding and metabolic interference . The 3-fluoro substituent may enhance binding affinity to parasitic enzymes.

Applications and Future Directions

Drug Development

The compound’s dual activity against microbial and cancerous cells positions it as a candidate for combination therapies. Structural modifications, such as introducing sulfonyl or alkyl groups, could enhance pharmacokinetics .

Agricultural Uses

Benzimidazoles are employed as fungicides and anthelmintics in veterinary medicine. Fluorinated derivatives may offer improved resistance profiles in livestock .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume